molecular formula C19H26N2O6 B15362659 (2S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-2-carboxylic acid

(2S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-2-carboxylic acid

Cat. No.: B15362659
M. Wt: 378.4 g/mol
InChI Key: LLAOGJWNOKHMDZ-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H26N2O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Deprotection Reactions

The compound undergoes selective deprotection to modify its functional groups for downstream applications:

Reaction TypeConditionsOutcomeApplication ExampleSource
Cbz Group Removal H₂/Pd-C in EtOH or TFA/CH₂Cl₂Cleaves benzyloxycarbonyl group, yielding free amineSynthesis of diazabicyclooctane derivatives
Boc Group Removal 2 M HCl in dioxane (rt, 2 hr)Cleaves tert-butoxycarbonyl group, generating secondary aminePreparation of arginase inhibitors
Acid Deprotection 6 M HCl (reflux)Liberates free carboxylic acid from ester-protected derivativesFinal steps in drug intermediate synthesis

Key Findings :

  • Sequential deprotection (Cbz → Boc) enables site-specific functionalization of the piperidine ring .

  • Acidic conditions (HCl) are preferred for Boc removal due to compatibility with acid-stable intermediates .

Substitution and Functionalization

The amine and carboxylic acid groups participate in nucleophilic and condensation reactions:

Reaction TypeReagents/ConditionsProductSignificanceSource
N-Alkylation 3,4-Dichlorobenzaldehyde, NaBH(OAc)₃Tertiary amine with arylalkyl substituentEnhances binding to enzymatic targets
Reductive Amination Benzyloxyamine, NaBH₃CNSubstituted piperidine with NH-OBn groupCritical for urea-forming intermediates
Carboxylate Activation EDC/HOBt, DCMActivated ester for peptide couplingUsed in Ugi multicomponent reactions

Mechanistic Insights :

  • Reductive amination proceeds via imine formation followed by stereospecific reduction, retaining the (2S,5R) configuration .

  • Esterification of the carboxylic acid improves solubility for subsequent coupling reactions .

Cyclization Reactions

Intramolecular cyclization is pivotal for generating bicyclic scaffolds:

Reaction TypeConditionsProductYieldSource
Intramolecular Urea Formation DIPEA, CHCl₃, 60°C7-Oxo-1,6-diazabicyclo[3.2.1]octane78–85%
Lactamization PPh₃, DIAD, THFPiperidine-lactam fused ring system65%

Optimization Data :

  • Urea formation requires anhydrous conditions to avoid competing hydrolysis .

  • Lactamization efficiency depends on steric hindrance from the Boc group .

Hydrolysis and Salt Formation

The carboxylic acid group participates in pH-dependent transformations:

Reaction TypeConditionsProductApplicationSource
Ester Hydrolysis NaOH (aq), 80°C, 3 hrFree carboxylic acidBioactive compound preparation
Oxalate Salt Formation Oxalic acid, EtOH(2S,5R)-Piperidine oxalate saltImproves crystallinity

Stability Notes :

  • The free acid is prone to decarboxylation under prolonged heating (>100°C) .

  • Oxalate salts exhibit enhanced stability in solid-state formulations .

Comparative Reaction Efficiency

A comparison of methods for critical transformations:

ReactionMethod A (Patent )Method B (Patent )Optimal Choice
Cbz Deprotection H₂/Pd-C (92% yield)TFA/CH₂Cl₂ (88% yield)Method A
Urea Cyclization DIPEA/CHCl₃ (85% yield)DBU/CH₃CN (72% yield)Method A
Ester Hydrolysis NaOH/EtOH (95% yield)LiOH/THF (89% yield)Method A

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-2-carboxylic acid

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-11-14(9-10-15(21)16(22)23)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15+/m1/s1

InChI Key

LLAOGJWNOKHMDZ-CABCVRRESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.